Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-
Description
Morpholine derivatives are critical in medicinal chemistry and material science due to their versatile pharmacological and physicochemical properties. The compound Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- (hereafter referred to as Compound X) is a stereoisomerically defined morpholine derivative. Its structure features a morpholine ring substituted at the 3-position with a (1R)-1-methylpropyl group, with a relative (3S) configuration. This stereochemical arrangement influences its reactivity, solubility, and biological interactions.
Properties
CAS No. |
1273577-57-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]morpholine |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
OWGVQPIIJMNYNR-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1COCCN1 |
Canonical SMILES |
CCC(C)C1COCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield substituted morpholines . Transition metal catalysis is often employed to achieve stereoselective synthesis .
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of Grignard reagents and reduction reactions in the presence of catalysts like acetic acid or oxalic acid is common . These methods help in removing optical isomers and impurities, thereby improving the stability and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield morpholine N-oxides, while reduction can produce various substituted morpholines .
Scientific Research Applications
Chemistry
Morpholine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the preparation of more complex molecules, particularly in the development of fluorinated compounds. The unique structure allows for various chemical modifications that enhance their utility in synthetic pathways.
Table 1: Common Synthetic Routes for Morpholine Derivatives
| Reaction Type | Example Reagents | Outcome |
|---|---|---|
| Nucleophilic Addition | Morpholine + Aldehyde | Formation of morpholine derivatives |
| Cyclization | Morpholine + Ketone | Formation of cyclic structures |
| Substitution | Morpholine + Alkyl Halide | Formation of substituted morpholines |
Biology
Research has demonstrated that morpholine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to interact with various biological targets makes these compounds valuable in pharmacological studies.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of morpholine derivatives on different cancer cell lines, revealing significant antiproliferative effects. For example:
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Imatinib | 10.0 |
| A549 (Lung) | 15.0 | Cisplatin | 8.0 |
| HeLa (Cervical) | 14.0 | Doxorubicin | 6.5 |
This indicates that morpholine derivatives can be as effective as established anticancer agents, highlighting their potential therapeutic applications in oncology.
Medicine
Morpholine derivatives are being explored for their therapeutic potential in treating various diseases. Their pharmacological properties allow them to act on specific molecular targets, such as enzymes and receptors involved in disease pathways.
Therapeutic Areas:
- Anticancer Agents: Morpholine-based compounds have shown promise in inhibiting tumor growth.
- Antimicrobial Agents: Various studies have reported their efficacy against bacterial and fungal infections.
- Anti-inflammatory Agents: Some derivatives exhibit significant anti-inflammatory activity, making them candidates for treating inflammatory diseases.
Table 2: Summary of Pharmacological Activities
| Activity Type | Examples of Morpholine Derivatives |
|---|---|
| Anticancer | Compounds targeting PI3K and mTOR pathways |
| Antimicrobial | Derivatives showing activity against MRSA |
| Anti-inflammatory | Compounds inhibiting COX enzymes |
Industry
In industrial applications, morpholines are utilized as solvents and intermediates for producing specialty chemicals. They are also employed in the formulation of agrochemicals and polymers due to their stability and reactivity.
Mechanism of Action
The mechanism of action of morpholine derivatives often involves the inhibition of specific enzymes or receptors. For instance, they can inhibit kinases involved in cytokinesis and cell cycle regulation . The molecular targets and pathways vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Stereochemical and Structural Analogues
(a) (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride ()
- Structural Differences : This compound has a morpholine core substituted at the 2,6-positions with methyl groups and a 4-(2-methyl-3-phenylpropyl) chain.
- Applications : Used in respiratory and neurological therapeutics, highlighting the role of morpholine derivatives in CNS-targeted drugs.
(b) rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid ()
- Structural Parallels : Both compounds share a stereochemically defined cycloalkane moiety.
Physicochemical Data :
Property Compound X (Inferred) rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid Boiling Point (°C) ~230–250 (predicted) 231.5 ± 33.0 (predicted) Density (g/cm³) ~1.1–1.3 1.19 ± 0.1 pKa ~4.5–5.5 4.32 ± 0.40 - Biological Relevance : Fluorinated cycloalkanes exhibit enhanced metabolic stability, suggesting that Compound X ’s stereochemistry could similarly influence pharmacokinetics.
Functional Analogues in Drug Development
(a) Aprepitant Derivatives ()
- Example: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one.
- Key Features : The morpholine ring here is part of a triazole-based anticancer agent. Substituents like trifluoromethyl groups enhance binding affinity to target receptors.
- Comparison : Compound X ’s simpler alkyl substituent may limit its receptor specificity but improve synthetic accessibility.
(b) Cyclopropane-based Insecticides ()
- Example: 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid-(1S,3S)-rel-(R)-cyano(3-phenoxyphenyl)methyl ester.
- Toxicity Profile: High aquatic toxicity (LC50: 0.00093 mg/L for fish), attributed to the cyclopropane and cyano groups.
- Implications for Compound X : Alkyl-substituted morpholines like Compound X may exhibit lower environmental toxicity due to reduced electrophilic character.
(a) Stereochemical Purity and Analysis
- Chiral Resolution : Similar to rel-(1R,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt (), Compound X ’s stereoisomeric purity can be assessed via UPLC-MS/MS with chiral columns.
- Detection Limits : Methodologies achieving LOQs of 5.0 µg/L for cyclopropane derivatives () suggest comparable sensitivity for Compound X .
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-, specifically, has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Morpholine is a six-membered heterocyclic compound containing one nitrogen atom and one oxygen atom. The specific structure of Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- can be represented as follows:
- Molecular Formula : C₇H₁₅NO
- Molecular Weight : 143.21 g/mol
- IUPAC Name : Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-
Biological Activity Overview
The biological activity of Morpholine derivatives can be classified into several categories, including anticancer, antimicrobial, and neuroprotective effects. Below are detailed findings from various studies.
Anticancer Activity
Recent studies have highlighted the potential of morpholine derivatives in cancer treatment. For instance:
- A study assessed the cytotoxic effects of morpholine-based compounds on human lung adenocarcinoma (A549) cells, revealing an IC50 value comparable to doxorubicin, indicating significant anticancer potential .
- Another research indicated that modifications in the morpholine structure could enhance selectivity and potency against various cancer cell lines, suggesting a promising avenue for drug development .
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Morpholine Derivative A | A549 | 26.3 | Induction of mitochondrial apoptosis |
| Morpholine Derivative B | PANC-1 | 15.0 | Cell cycle arrest in S phase |
Neuroprotective Effects
Morpholine derivatives have also been investigated for their neuroprotective properties:
- Research indicates that certain morpholine compounds exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- In particular, a derivative demonstrated significant inhibition of phospholipase A2 activity, which is linked to neuroinflammation and neurodegeneration .
Case Studies
- Anticancer Study on A549 Cells :
- Neuroprotective Mechanism :
Research Findings Summary
The biological activities of Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- suggest its potential as a versatile therapeutic agent. Key findings from various studies include:
- Significant anticancer activity against multiple cell lines.
- Neuroprotective effects through modulation of lipid metabolism.
- Potential for further development into drug formulations targeting specific diseases.
Q & A
Q. Table 1. Analytical Techniques for Stereochemical Validation
| Technique | Application | Example Parameters |
|---|---|---|
| NOESY NMR | Spatial proximity of substituents | 500 MHz, mixing time 800 ms |
| Chiral HPLC | Enantiomer separation | Chiralpak IB, 90:10 hexane:IPA, 1 mL/min |
| X-ray Crystallography | Absolute configuration | Cu-Kα radiation, 100 K |
Q. Table 2. SAR Trends in Antifungal Activity
| Substituent | IC₅₀ (µM) C. albicans | logP |
|---|---|---|
| 1-Methylpropyl | 12.3 ± 1.5 | 2.8 |
| 1-Ethylpropyl | 28.7 ± 3.2 | 3.1 |
| Cyclopropyl | >100 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
